molecular formula C21H23N3O2 B2613897 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034498-94-5

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2613897
CAS No.: 2034498-94-5
M. Wt: 349.434
InChI Key: NORXDOLKVSUTLT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions.

    Coupling Reactions: The indole and piperidine moieties can be coupled using reagents like palladium catalysts in cross-coupling reactions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its structural features.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its binding affinity.

    Receptor Modulation: Potential to modulate biological receptors, impacting various physiological processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, altering their activity.

    Pathway Modulation: By interacting with molecular targets, it could modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(piperidin-1-yl)ethanone: Lacks the pyridine moiety.

    1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of an indole core.

Uniqueness

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to its combination of an indole core, piperidine ring, and pyridine moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-14-16(19-6-2-3-7-20(19)23)13-21(25)24-12-4-5-18(15-24)26-17-8-10-22-11-9-17/h2-3,6-11,14,18H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORXDOLKVSUTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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